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molecular formula C7H15NO3 B558636 tert-Butyl N-(2-hydroxyethyl)carbamate CAS No. 26690-80-2

tert-Butyl N-(2-hydroxyethyl)carbamate

Cat. No. B558636
M. Wt: 161.2 g/mol
InChI Key: GPTXCAZYUMDUMN-UHFFFAOYSA-N
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Patent
US06897305B2

Procedure details

A mixture of ethanolamine (0.1 mol), di-tert-butylcarbonate (0.15 mol), dioxane (50 mL) and aq. 2 N NaOH (25 mL) is stirred at RT for 24 hr. The dioxane is removed by evaporation under reduced pressure. Water (50 mL) is added to the aqueous mixture and the mixture is extracted with CH2Cl2 (4×25 mL). The combined organic layers are dried (Na2SO4), filtered and concentrated under reduced pressure to give the crude product. Pure N-BOC-ethanolamine is obtained by purification of the crude product with the use of flash chromatography over silica gel.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5]([O:9][C:10](=O)[O:11]C(C)(C)C)([CH3:8])([CH3:7])[CH3:6].[OH-].[Na+]>O1CCOCC1>[C:10]([NH:4][CH2:3][CH2:1][OH:2])([O:9][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane is removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 mL) is added to the aqueous mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with CH2Cl2 (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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